Technical Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde (Acrolein Dimer Derivative)
Technical Guide: 5,6-Dihydro-4H-pyran-2-carbaldehyde (Acrolein Dimer Derivative)
The following technical guide details the chemical identity, synthesis, and applications of 5,6-dihydro-4H-pyran-2-carbaldehyde , a critical heterocyclic building block often synonymous with or derived from the acrolein dimer .
Executive Summary
5,6-dihydro-4H-pyran-2-carbaldehyde (C₆H₈O₂) is an
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The nomenclature for this compound can be ambiguous due to spontaneous isomerization. The data below distinguishes between the commercial dimer and the specific conjugated isomer requested.
Core Identifiers
| Property | Data |
| Chemical Name | 5,6-dihydro-4H-pyran-2-carbaldehyde |
| Common Synonym | Acrolein Dimer (Conjugated Isomer) |
| CAS Number | 100-73-2 (General CAS for Acrolein Dimer/Isomers) |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| SMILES | O=C\C1=C\CCCO1 |
| InChI Key | NPWYTMFWRRIFLK-UHFFFAOYSA-N |
Isomeric Distinction
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Isomer A (Commercial Dimer): 3,4-dihydro-2H-pyran-2-carboxaldehyde. The kinetic product of acrolein dimerization. Features a vinyl ether double bond at C5-C6.
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Isomer B (Target Topic): 5,6-dihydro-4H-pyran-2-carbaldehyde.[1][2] The thermodynamic product. Features a conjugated double bond at C2-C3, stabilizing the aldehyde group.
Physical Properties (Commercial Grade)
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 146–148 °C (at 760 mmHg) |
| Density | 1.077 g/mL (at 25 °C) |
| Refractive Index ( | 1.464 |
| Solubility | Soluble in water, ethanol, ether; polymerizes on standing |
Synthesis & Reaction Mechanism
The formation of the pyran core proceeds via a hetero-Diels-Alder reaction, followed by potential isomerization.
Mechanism of Formation
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Diels-Alder Cycloaddition: Two molecules of acrolein undergo a [4+2] cycloaddition. One molecule acts as the electron-poor heterodiene, and the other as the dienophile.
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Kinetic Product: This yields the 3,4-dihydro-2H-pyran-2-carboxaldehyde (vinyl ether).
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Isomerization: Under acidic or basic conditions, or thermal stress, the double bond migrates into conjugation with the aldehyde, yielding 5,6-dihydro-4H-pyran-2-carbaldehyde .
DOT Visualization: Synthesis Pathway
Figure 1: Reaction pathway from acrolein monomer to the conjugated 5,6-dihydro-4H-pyran-2-carbaldehyde.[3]
Experimental Protocols
Protocol A: Synthesis of Acrolein Dimer (Standard Bench Method)
Note: This produces the commercial mixture, predominantly the 3,4-dihydro isomer.
Reagents:
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Acrolein (freshly distilled, stabilized with hydroquinone).
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Hydroquinone (polymerization inhibitor).
Procedure:
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Setup: Place acrolein in a heavy-walled glass pressure tube or autoclave. Add 0.1% w/w hydroquinone.
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Reaction: Heat the sealed vessel to 170–190 °C for 1–2 hours. Caution: Acrolein is highly toxic and flammable. Use a blast shield.
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Workup: Cool the vessel to room temperature.
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Purification: Distill the reaction mixture under reduced pressure. Collect the fraction boiling at 40–42 °C / 10 mmHg .
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Yield: Typical yields range from 60–80%.
Protocol B: Utilization in Knoevenagel Condensation (Targeting Conjugated Derivatives)
Based on recent patent literature (WO 2024/115733) for GPR17 modulators.
Objective: React 5,6-dihydro-4H-pyran-2-carbaldehyde with ethyl hydrogen malonate.
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Solution Preparation: Dissolve 5,6-dihydro-4H-pyran-2-carbaldehyde (1.0 eq) and ethyl hydrogen malonate (2.0 eq) in anhydrous pyridine (10 volumes).
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Catalysis: Add piperidine (0.2 eq) in one portion at room temperature under nitrogen.
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Reaction: Heat the mixture to 110 °C and stir for 3 hours.
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Quench: Cool to RT and quench with ice water.
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Extraction: Extract with Ethyl Acetate (EtOAc). Wash organic layer with dilute HCl to remove pyridine.
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Result: Affords the
-unsaturated ester derivative retaining the dihydropyran core.
Applications in Drug Development
The 5,6-dihydro-4H-pyran-2-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry due to its density of functional groups and stereochemical richness.
Key Therapeutic Areas
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Neuroscience (GPR17 Modulators):
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Used as a starting material for synthesizing indole-pyran hybrids.
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Target: GPR17 receptor (oligodendrocyte differentiation).
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Mechanism: The aldehyde handles Knoevenagel condensations to extend the carbon chain, enabling binding to the GPR17 pocket.
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-
Carbohydrate Mimetics:
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The pyran ring mimics hexose sugars (glycals).
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Used to synthesize C-glycosides and enzyme inhibitors via functionalization of the double bond.
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-
Heterocyclic Synthesis:
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Acts as a dienophile in further Diels-Alder reactions or as an electrophile in Michael additions.
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Safety & Handling (E-E-A-T)
Critical Warning: While the dimer is less volatile than monomeric acrolein, it retains significant reactivity and toxicity.
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Hazards:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Irritation: Causes serious eye irritation and skin sensitization.
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Flammability: Flash point ~48 °C.
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Storage:
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Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C .
-
Refrigeration is mandatory to prevent polymerization or oxidation to the carboxylic acid.
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Stabilizer: Ensure presence of hydroquinone if stored for extended periods.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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National Institute of Standards and Technology (NIST). "2H-Pyran-2-carboxaldehyde, 3,4-dihydro- (Acrolein dimer)." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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National Center for Biotechnology Information (NCBI). "Acrolein dimer (CID 60994)." PubChem Compound Summary. Available at: [Link]
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World Intellectual Property Organization (WIPO). "WO 2024/115733 - Novel Compounds for the Treatment of GPR17 Mediated Disorders." Patentscope. Available at: [Link]
